molecular formula C6H12O4 B1673962 Methyl 3-(2-hydroxyethoxy)propanoate CAS No. 93673-82-6

Methyl 3-(2-hydroxyethoxy)propanoate

Cat. No.: B1673962
CAS No.: 93673-82-6
M. Wt: 148.16 g/mol
InChI Key: CQAKPCZOXXRLJA-UHFFFAOYSA-N
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Description

Methyl 3-(2-hydroxyethoxy)propanoate is an organic compound with the molecular formula C6H12O4. It is an ester formed from the reaction of methanol and 3-(2-hydroxyethoxy)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-hydroxyethoxy)propanoate can be synthesized through the esterification of 3-(2-hydroxyethoxy)propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxyethoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 3-(2-hydroxyethoxy)propanoic acid and methanol.

    Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Hydrolysis: 3-(2-hydroxyethoxy)propanoic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: 3-(2-hydroxyethoxy)propanol.

Scientific Research Applications

Methyl 3-(2-hydroxyethoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

    Industry: Utilized in the production of polymers and as a plasticizer in the manufacture of flexible plastics.

Mechanism of Action

The mechanism of action of methyl 3-(2-hydroxyethoxy)propanoate primarily involves the hydrolysis of its ester bond. In biological systems, esterases and other hydrolytic enzymes can catalyze the cleavage of the ester bond, releasing 3-(2-hydroxyethoxy)propanoic acid and methanol. This hydrolysis reaction is essential for the compound’s role in drug delivery systems, where the controlled release of active ingredients is desired.

Comparison with Similar Compounds

Methyl 3-(2-hydroxyethoxy)propanoate can be compared with other similar esters, such as:

    Ethyl 3-(2-hydroxyethoxy)propanoate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 3-(2-methoxyethoxy)propanoate: Similar structure but with a methoxy group instead of a hydroxy group.

    Methyl 3-(2-hydroxypropoxy)propanoate: Similar structure but with a hydroxypropoxy group instead of a hydroxyethoxy group.

Properties

IUPAC Name

methyl 3-(2-hydroxyethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAKPCZOXXRLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579595
Record name Methyl 3-(2-hydroxyethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93673-82-6
Record name Methyl 3-(2-hydroxyethoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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